![molecular formula C11H8ClFN4O B7577444 6-amino-5-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-carboxamide](/img/structure/B7577444.png)
6-amino-5-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-carboxamide is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as GSK-3β inhibitor and has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The GSK-3β inhibitor works by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various signaling pathways. GSK-3β is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways, which in turn leads to the observed therapeutic effects of the compound.
Biochemical and Physiological Effects:
The GSK-3β inhibitor has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which leads to the activation of various downstream signaling pathways. This in turn leads to the observed therapeutic effects of the compound. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The GSK-3β inhibitor has several advantages for lab experiments. It has been shown to have potential therapeutic applications in the treatment of various diseases, making it a promising compound for further research. However, there are also some limitations to its use in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, the compound may have limited solubility in certain solvents, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on the GSK-3β inhibitor. One potential direction is to explore its potential therapeutic applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Another potential direction is to investigate the mechanisms underlying its observed therapeutic effects, which could lead to the development of more effective treatments. Additionally, research could focus on optimizing the synthesis of the compound to improve its solubility and reduce off-target effects.
Synthesemethoden
The synthesis of 6-amino-5-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-carboxamide involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide with 5-chloro-2-fluoropyridine-3-amine in the presence of a palladium catalyst. The resulting compound is then treated with ammonium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The GSK-3β inhibitor has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-amino-5-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4O/c12-8-3-6(4-16-10(8)14)11(18)17-9-2-1-7(13)5-15-9/h1-5H,(H2,14,16)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVBYJBSANIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)C2=CC(=C(N=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.